D-Glucurono-delta-lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGSJDKHSBLDG-QTBDOELSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Bioproduction of D Glucurono Delta Lactone
Biosynthesis of D-Glucurono-delta-lactone in Biological Systems
In biological systems, this compound is an endogenous metabolite derived from D-glucuronic acid. medchemexpress.com The formation of D-glucuronic acid is a crucial step in the uronic acid pathway, a metabolic route for glucose transformation.
Derivation from Glucose Metabolism (e.g., in liver)
The biosynthesis of D-glucuronic acid does not start from free glucose but rather from an activated form, UDP-α-D-glucose (UDPG). wikipedia.org This process is prominent in the liver, where the body metabolizes various substances. In this pathway, the sixth carbon atom of the glucose molecule within UDPG is oxidized to a carboxylic acid, yielding UDP-α-D-glucuronic acid (UDPGA). wikipedia.org The free form of glucuronic acid can then be released. Once D-glucuronic acid is formed, it can exist in equilibrium with its lactone form, this compound. wikipedia.org Evaporation of an aqueous solution of D-glucuronic acid yields the crystalline D-glucofuranurono-6,3-lactone. prepchem.com
Another, less direct, biological route involves the enzyme myo-inositol oxygenase (MIO), which can produce D-glucuronic acid from myo-inositol. google.com This D-glucuronic acid can then be converted to this compound. google.com
Enzymatic Pathways Leading to its Formation
Several key enzymes facilitate the formation of D-glucuronic acid and its subsequent lactone.
| Enzyme | Role in Pathway |
| UDP-glucose 6-dehydrogenase | This enzyme catalyzes the primary oxidation step, converting UDP-α-D-glucose to UDP-α-D-glucuronic acid. wikipedia.org |
| β-Glucuronidase | While primarily known for breaking down glucuronides, this enzyme is part of a feedback mechanism involving D-glucuronolactone. nih.gov |
| D-glucuronolactone dehydrogenase | This enzyme is active in the skin and is involved in the metabolic pathway of D-glucaric acid synthesis from D-glucuronolactone. nih.gov |
| Myo-inositol oxygenase (MIO) | This enzyme provides an alternative pathway by forming D-glucuronic acid from myo-inositol. google.com |
| Glucose oxidase | In some microbial processes, glucose oxidase facilitates the oxidation of D-glucose to produce gluconic acid, which subsequently forms glucono-delta-lactone. researchgate.netwikipedia.orgusda.gov |
The primary pathway in vertebrates involves the oxidation of UDP-glucose. wikipedia.org The resulting UDP-glucuronic acid is a vital intermediate in glucuronidation, a major process for detoxifying and eliminating substances from the body. wikipedia.org The lactone form is the result of an intramolecular esterification of the free glucuronic acid. wikipedia.orgwikipedia.org
Chemical Synthesis Methodologies for D-Glucurono-6,3-lactone
The chemical synthesis of D-Glucurono-6,3-lactone provides a controlled route to obtain this compound, often starting from readily available glucose precursors. ceon.rs
Synthesis from α-D-Glucose Precursors
A common and effective method for synthesizing D-Glucurono-6,3-lactone begins with α-D-Glucose. ceon.rs The process involves several steps that transform the glucose molecule into the target lactone. An alternative approach involves the direct, one-step oxidation of D-glucose using a palladium or platinum catalyst in an organic solvent. google.com This method is considered highly economical for commercial production. google.com
A multi-step synthesis route starting from α-D-glucose can be summarized as follows:
Transformation of α-D-glucose into a di-protected intermediate, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. ceon.rs
Selective deprotection to yield 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs
Catalytic oxidation to form the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid. ceon.rs
Acidification to induce the closure of the lactone ring, yielding 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone. ceon.rs
Oxidation and Lactone Ring Closure Mechanisms
The core transformations in the chemical synthesis are oxidation and lactonization (ring closure).
Oxidation: The primary alcohol group at the C-6 position of the glucose precursor must be selectively oxidized to a carboxylic acid. This is often achieved using a catalyst like platinum on carbon (Pt/C) with oxygen. ceon.rs In laboratory settings, protecting the aldehyde and other hydroxyl groups is necessary before oxidizing the C-6 hydroxyl to form the uronic acid. wikipedia.org Another method involves the oxidation of D-glucose with air in the presence of platinum or palladium. prepchem.com
Lactone Ring Closure: Lactonization is an intramolecular esterification. wikipedia.org After the C-6 carboxyl group is formed, the lactone ring is created by the reaction between this carboxyl group and the hydroxyl group at the C-3 position. This ring closure is typically induced by acidifying the reaction mixture to a pH of around 2. ceon.rs The formation of the five-membered γ-lactone ring is a spontaneous process for 4-hydroxy acids. wikipedia.org
Application of Protective Group Chemistry in Multi-step Synthesis
To achieve selective reactions at specific positions on the glucose molecule, the use of protecting groups is essential. These groups temporarily block reactive hydroxyl groups, directing the chemical transformations to the desired sites.
| Protective Group | Derivative Example | Application in Synthesis |
| Isopropylidene | 1,2-O-isopropylidene-α-D-glucofuranose | Isopropylidene acetals are frequently used to protect 1,2- or 1,3-diol groups. ceon.rsresearchgate.net In the synthesis of D-glucurono-6,3-lactone, they protect the hydroxyl groups at C-1 and C-2, allowing for selective oxidation at C-6. ceon.rs |
| Acetyl | 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | Acetyl groups are common protecting groups in carbohydrate chemistry. ceon.rsresearchgate.net The peracetylated derivative of glucuronolactone (B27817) is widely used in the synthesis of other glucuronolactone derivatives. ceon.rs |
| Benzoyl | Benzoyl derivatives | Similar to acetyl groups, benzoyl groups serve as effective protecting groups for hydroxyl functions during synthesis. ceon.rsresearchgate.net |
The strategic application and subsequent removal of these protecting groups allow for a controlled, multi-step synthesis, leading to the desired D-Glucurono-6,3-lactone derivative with high yield and purity. ceon.rs
Metabolic Pathways and Biochemical Transformations of D Glucurono Delta Lactone
D-Glucurono-delta-lactone within the D-Glucuronic Acid Pathway
The D-glucuronic acid pathway is a significant metabolic route for the processing of glucose. Within this pathway, this compound serves as a key intermediate, participating in an equilibrium with D-glucuronic acid and undergoing enzymatic conversion to D-glucaric acid and its derivatives. atamanchemicals.comasm.org
This compound is a direct precursor to D-glucaric acid, a compound recognized for its detoxifying properties. This conversion involves a series of enzymatic and spontaneous reactions. atamanchemicals.comresearchgate.net
The transformation of this compound is initiated by the enzyme D-glucuronolactone dehydrogenase, which is found in the liver. atamanchemicals.comresearchgate.net This enzyme catalyzes the oxidation of this compound. researchgate.net In human liver extracts, this dehydrogenase action converts this compound into D-glucaro-1,4-lactone (G14L), a potent inhibitor of the enzyme β-glucuronidase. nih.gov The process is a critical step in a detoxification pathway, as the inhibition of β-glucuronidase prevents the deconjugation of glucuronidated toxins. researchgate.net
The enzymatic conversion to D-glucaro-1,4-lactone is not a single-step reaction but proceeds through a transient intermediate. atamanchemicals.comnih.gov The enzyme D-glucuronolactone dehydrogenase first oxidizes this compound to form D-glucaro-1,4;6,3-dilactone. researchgate.netnih.gov This dilactone is an unstable compound that then undergoes spontaneous hydrolysis in aqueous solutions. atamanchemicals.comresearchgate.net This hydrolysis reaction yields D-glucaro-1,4-lactone as the final, more stable product. atamanchemicals.comresearchgate.netnih.gov
Table 1: Key Intermediates in the Conversion of this compound to D-Glucaro-1,4-lactone
| Precursor | Enzyme | Intermediate | Product |
| This compound | D-glucuronolactone dehydrogenase | D-glucaro-1,4;6,3-dilactone | D-Glucaro-1,4-lactone |
Equilibrium Dynamics with D-Glucuronic Acid at Physiological pH
This compound exists in a dynamic equilibrium with its precursor, D-glucuronic acid. atamanchemicals.comresearchgate.net At physiological pH, these two compounds are readily interconverted, demonstrating the lactone's active role in metabolic regulation. atamanchemicals.comresearchgate.net The balance between the open-chain D-glucuronic acid and its cyclic ester form, this compound, is influenced by pH. Under acidic conditions (e.g., pH 2), the equilibrium shifts to favor the formation of the lactone.
Connections to Associated Metabolic Cycles
Beyond the D-glucuronic acid pathway, this compound serves as a branching point, connecting to other vital metabolic cycles, most notably the synthesis of L-ascorbic acid (Vitamin C) in many animals. wikipedia.orgresearchgate.net
In many mammals, this compound is an established intermediate in the biosynthesis of L-ascorbic acid. wikipedia.orgresearchgate.netru.nl The pathway begins with the reduction of D-glucuronic acid to L-gulonic acid, or the reduction of this compound to L-gulono-1,4-lactone, a reaction catalyzed by glucuronolactone (B27817) reductase. ru.nl L-gulono-1,4-lactone is the direct precursor that is then oxidized to L-ascorbic acid. researchgate.netru.nl While this pathway is significant in many animals, it is noteworthy that humans lack the final enzyme, L-gulono-1,4-lactone oxidase, and therefore cannot synthesize their own ascorbic acid. researchgate.net Studies in other organisms, such as Euglena gracilis, indicate that the pathway involving D-glucurono-γ-lactone may be a minor one compared to alternative routes for ascorbic acid synthesis. jst.go.jpnih.gov However, research in mice has demonstrated that an alternative pathway for ascorbic acid synthesis using D-glucurono-γ-lactone can operate, although its metabolic flux may be limited. pnas.org
Table 2: Pathway from this compound to L-Ascorbic Acid
| Precursor | Enzyme | Product | Final Step (in capable species) |
| This compound | Glucuronolactone reductase | L-gulono-1,4-lactone | Oxidation to L-ascorbic acid via L-gulono-1,4-lactone oxidase |
Metabolic Branching to Xylitol (B92547) and L-Xylulose Pathways
Once formed, D-glucuronic acid, which exists in equilibrium with this compound, can be metabolized into the pentose (B10789219) L-xylulose. atamanchemicals.comatamankimya.comwikipedia.org This conversion is a recognized metabolic route in animals. nih.gov The pathway involves the reduction of D-glucuronic acid to L-gulonic acid. nih.govru.nl L-gulonate is then oxidized and decarboxylated to form L-xylulose. nih.gov
L-xylulose can be further metabolized through reduction to xylitol. atamanchemicals.comatamankimya.comwikipedia.org This conversion links the glucuronic acid pathway to the pentose phosphate (B84403) pathway via the subsequent phosphorylation of D-xylulose to D-xylulose-5-phosphate. nih.govru.nl Studies have confirmed the in vivo conversion of D-glucuronolactone to L-xylulose in humans. nih.gov When orally administered to humans, D-glucurono-γ-lactone is absorbed, metabolized, and excreted as metabolites that include xylitol and L-xylulose. researchgate.net
This metabolic branching is significant as it connects glucose metabolism with pentose sugar pathways, which are crucial for various cellular functions.
| Precursor | Metabolite | Pathway |
| This compound / D-Glucuronic Acid | L-Gulonic Acid | Glucuronic Acid Pathway nih.govru.nl |
| L-Gulonic Acid | L-Xylulose | Glucuronic Acid Pathway nih.gov |
| L-Xylulose | Xylitol | Xylulose Pathway atamanchemicals.comatamankimya.comwikipedia.org |
| Xylitol | D-Xylulose-5-Phosphate | Pentose Phosphate Pathway nih.govru.nl |
Hydrolysis Characteristics of this compound
This compound is the cyclic ester of D-glucuronic acid. atamanchemicals.com In aqueous solutions, it undergoes hydrolysis, establishing an equilibrium between the lactone form and the open-chain acid form. wikipedia.org The rate of this hydrolysis is influenced by factors such as temperature and pH, with increases in both accelerating the process. wikipedia.org
Studies on the related compound D-glucono-delta-lactone show that in water, it hydrolyzes to an equilibrium mixture consisting of approximately 55-66% D-gluconic acid and the remaining portion as delta- and gamma-lactones. fao.org The hydrolysis reaction for D-glucono-delta-lactone is found to be first-order with respect to the lactone concentration and is subject to both general acid and general base catalysis. researchgate.netnih.gov Between a pH of 3 and 5, the hydrolysis rate is largely independent of pH. researchgate.net The enzymatic hydrolysis of glucuronolactone to glucuronate has also been observed in liver tissue preparations, indicating a biological mechanism for this conversion. researchgate.net
| Property | Observation |
| Equilibrium | In aqueous solution, this compound exists in equilibrium with D-glucuronic acid. wikipedia.org |
| Influencing Factors | The rate of hydrolysis is increased by heat and high pH. wikipedia.org |
| Reaction Order | The hydrolysis reaction is first-order in lactone concentration. researchgate.net |
| Catalysis | The reaction exhibits both general acid and general base catalysis. researchgate.netnih.gov |
| Biological Hydrolysis | Liver enzymes can catalyze the hydrolysis of glucuronolactone to glucuronate. researchgate.net |
Biochemical Mechanisms of Action of D Glucurono Delta Lactone and Its Metabolites
Enzyme Inhibition Properties of D-Glucurono-delta-lactone and its Derivatives
The capacity of this compound and its derivatives to inhibit specific enzymes is a cornerstone of their biochemical function. This inhibition is particularly significant in the context of detoxification pathways.
Inhibition of Beta-Glucuronidase by this compound and D-Glucaro-1,4-lactone
A primary mechanism of action for this compound is through its metabolite, D-Glucaro-1,4-lactone, which is recognized as a potent inhibitor of the enzyme β-glucuronidase. researchgate.netnih.gov this compound serves as a natural precursor to D-Glucaro-1,4-lactone. spandidos-publications.com β-glucuronidase is an enzyme found in various mammalian tissues and is also produced by intestinal microflora. researchgate.net Its function is to hydrolyze glucuronide conjugates, a process that can reverse the detoxification of certain substances. researchgate.netspandidos-publications.com
Research has demonstrated the inhibitory effects of this compound and its derivatives on β-glucuronidase activity in both laboratory and living organism settings.
In Vitro Studies: Laboratory analyses of human liver and kidney homogenates have identified D-glucaro-1,4-lactone as a competitive inhibitor of β-glucuronidase. al-edu.com This inhibitory action prevents the cleavage of glucuronide conjugates. al-edu.com The synthetic derivative of D-glucaro-1,4-lactone, known as Aceglatone, also functions primarily through the inhibition of β-glucuronidase.
In Vivo Studies: Studies in animal models have substantiated the effects observed in vitro. In rats, the administration of carcinogens like azoxymethane (B1215336) leads to the formation of colon tumors. spandidos-publications.com This process is facilitated by bacterial β-glucuronidase in the intestine, which hydrolyzes the glucuronide conjugate of the carcinogen, releasing the active, harmful substance. spandidos-publications.com Research has shown that dietary administration of D-Glucurono-γ-lactone (GL) and Aceglatone (ACE), a synthetic precursor of D-glucaro-1,4-lactone, can inhibit this process. spandidos-publications.com
A long-term study on rats demonstrated that post-initiation treatment with ACE and a high dose of GL significantly reduced the incidence of colon tumors, showcasing the protective effect of inhibiting β-glucuronidase. spandidos-publications.com The data suggests that these compounds act as blocking agents during the initiation phase of carcinogenesis. spandidos-publications.com
| Compound | Dosage | Administration Phase | Observed Effect on AOM-Induced Colon Tumor Incidence | Reference |
|---|---|---|---|---|
| Aceglatone (ACE) | 0.5% | Post-initiation | 70% reduction | spandidos-publications.com |
| Aceglatone (ACE) | 2% | Post-initiation | 80% reduction | spandidos-publications.com |
| D-Glucurono-γ-lactone (GL) | 2% | Post-initiation | 70% reduction | spandidos-publications.com |
| D-Glucurono-γ-lactone (GL) | 0.5% or 2% | Initiation Phase | No significant effect | spandidos-publications.com |
The inhibition of β-glucuronidase by D-Glucaro-1,4-lactone is characterized by a competitive mechanism. al-edu.com This implies that the inhibitor molecule binds to the active site of the enzyme, directly competing with the substrate (glucuronide conjugates). This binding prevents the substrate from accessing the enzyme's catalytic machinery, thereby blocking the hydrolysis reaction.
While detailed analyses of the specific binding interactions for D-Glucaro-1,4-lactone are complex, studies on other inhibitors of β-glucuronidase, such as flavonoids, provide insight into the types of forces at play. rsc.org These interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with amino acid residues within the enzyme's active site. rsc.org The stability of the enzyme-inhibitor complex is determined by these interactions, which dictates the potency of the inhibition. rsc.org
Involvement in Endogenous Conjugation and Detoxification Processes
This compound is intrinsically linked to the body's Phase II detoxification system, specifically through the glucuronidation pathway.
Facilitation of Glucuronide Conjugate Formation
Glucuronidation is a primary pathway for metabolizing drugs, xenobiotics, and endogenous compounds. uomus.edu.iq This process involves the enzymatic attachment of glucuronic acid to a substance, which significantly increases its water solubility and prepares it for excretion. uomus.edu.iqwikipedia.org
This compound is a natural metabolite in the D-glucuronic acid pathway, which originates from glucose. atamanchemicals.com This pathway is responsible for synthesizing D-glucuronic acid, the key molecule used in conjugation. atamanchemicals.com The synthesis of glucuronide conjugates requires an activated form of glucuronic acid, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), which then donates the glucuronyl group to a substrate in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iq
The role of this compound is as a component of the metabolic pool that supplies the necessary glucuronic acid for these conjugation reactions. atamanchemicals.com It exists in equilibrium with D-glucuronic acid at physiological pH. atamanchemicals.comresearchgate.net Furthermore, by inhibiting β-glucuronidase, its metabolite D-glucaro-1,4-lactone indirectly promotes the net effect of conjugation by preventing the reversal of this detoxification step. researchgate.netatamanchemicals.com This inhibition leads to an increase in the levels of circulating glucuronide conjugates. atamanchemicals.com
Contributions to Metabolite Excretion Pathways
The conversion of lipid-soluble compounds into water-soluble glucuronide conjugates is a critical step for their elimination from the body. wikipedia.org These conjugates are typically excreted via the kidneys into the urine. wikipedia.orgatamanchemicals.com Larger glucuronide molecules may be eliminated through bile. uomus.edu.iq
The inhibition of β-glucuronidase by D-glucaro-1,4-lactone makes a crucial contribution to ensuring the final excretion of potentially toxic substances. researchgate.netspandidos-publications.com Many toxins and carcinogens are detoxified in the liver via glucuronidation and then excreted into the gastrointestinal tract through bile. spandidos-publications.com However, β-glucuronidase produced by gut bacteria can cleave these conjugates, releasing the original toxins, which can then be reabsorbed into the body. spandidos-publications.com
Analytical Methodologies for D Glucurono Delta Lactone and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of D-Glucurono-delta-lactone and its associated acidic forms.
High-Performance Liquid Chromatography (HPLC) for D-Glucuronic Acid and Glucuronolactone (B27817)
HPLC is a widely utilized method for the determination of D-Glucuronic Acid and its lactone form, this compound. oup.comoup.com In aqueous solutions, an equilibrium exists between the open-chain carboxylic acid (D-Glucuronic Acid) and the cyclic ester (this compound). oup.com HPLC methods are capable of separating and quantifying these interconverting forms. jst.go.jp One common approach involves derivatization to enhance detection and chromatographic performance. For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for the analysis of both compounds, as the lactone is hydrolyzed to the free-acid form during the process and subsequently derivatized. oup.comoup.com This derivatization procedure can be optimized to shorten the total analysis time to under 40 minutes, making it suitable for routine quality control. oup.com
The choice of chromatographic column is critical for achieving the desired separation and specificity. The RSpak KC-811 column, a strong cation-exchange resin made of sulfonated styrene-divinylbenzene copolymer, is specifically designed for the analysis of organic acids and has proven effective for separating D-Glucuronic Acid and Glucuronolactone. shodex.comshodexhplc.comuvison.com This column operates based on a combination of ion exclusion and reversed-phase modes. uvison.com The separation is influenced by factors such as the mobile phase composition, column temperature, and flow rate, which must be optimized for specific applications. uvison.com For the analysis of D-Glucuronic Acid and Glucuronolactone, an acidic mobile phase, such as a 0.1% phosphoric acid aqueous solution, is typically used. shodex.combgb-info.com
Table 1: HPLC Conditions for Analysis of D-Glucuronic Acid and Glucuronolactone using RSpak KC-811 Column shodex.com
| Parameter | Value |
| Column | Shodex RSpak KC-811 |
| Eluent | 3mM HClO₄ aq. |
| Flow Rate | 1.0 mL/min |
| Detector | Shodex RI |
| Column Temperature | 60 °C |
Chromatographic Methods for D-Glucaric Acid and its Lactones
The analysis of D-Glucaric Acid and its lactones, such as D-Glucaro-1,4-lactone, also employs various chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ultraviolet detection or mass spectrometry has been developed to quantify these compounds in matrices like apples. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) offers another robust method for the determination of D-Glucaric Acid derivatives. nih.gov This often involves a pre-column derivatization step, such as silylation, to increase the volatility of the analytes for gas-phase analysis. nih.gov Additionally, HPLC methods using columns like the Aminex HPX-87H+ have been utilized for the qualitative and quantitative analysis of the products from the nitric acid oxidation of D-glucose to D-glucaric acid. core.ac.uk
Spectroscopic Characterization and Elucidation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives, confirming the presence and conformation of the lactone ring. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals of the molecule. cardiff.ac.ukacs.org For instance, the structure of an acetylated derivative of this compound can be confirmed by distinct signals in the NMR spectrum corresponding to the acetyl groups and the lactone ring. 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful in complex mixtures to separate overlapping signals and identify different C6 oxidation products of glucose, including various lactones and uronic acids. cardiff.ac.ukacs.org
Future Directions and Emerging Research Avenues for D Glucurono Delta Lactone
Comprehensive Elucidation of D-Glucurono-delta-lactone Metabolic Fate and Regulatory Networks
Future research is aimed at fully understanding the metabolic journey of this compound within the body and the intricate networks that control it. While it's known that this compound is a naturally occurring substance formed from glucose, many details of its metabolic pathway and regulatory controls are still being explored. patsnap.comeuropa.eu
In mammalian systems, this compound is converted by a dehydrogenase enzyme found in the liver into other compounds, including D-glucaric acid. nih.govnih.gov This conversion is a key part of the glucuronic acid pathway, a minor route for glucose metabolism. slideshare.net The resulting products can have their own biological effects; for instance, D-glucaro-(1→4)-lactone is an inhibitor of the enzyme β-glucuronidase. nih.govnih.gov The body can rapidly absorb, metabolize, and excrete orally administered this compound, with metabolites including glucaric acid, xylitol (B92547), and L-xylulose. europa.eu
The regulation of this pathway is complex and appears to be influenced by various factors. For example, studies in rats have shown that starvation can alter the activity of enzymes within the glucuronic acid pathway. nih.gov Hormonal factors also play a role, with studies in mice indicating that sex hormones can influence the levels of D-glucuronolactone dehydrogenase in the liver. bioscientifica.com
Recent studies using metabolomics, the large-scale study of small molecules, have highlighted the importance of the pentose (B10789219) and glucuronate interconversion pathways. nih.govresearchgate.net These studies have identified D-glucuronic acid, the precursor to this compound, as a key molecule in these pathways. nih.govresearchgate.net Further research in this area will likely involve untargeted metabolomics to identify a broader range of metabolites and better understand how they are interconnected. mdpi.com This approach has already shown that the expression of enzymes involved in glucuronidation can significantly alter cellular metabolism, affecting pathways like glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com Understanding these regulatory networks is crucial, as alterations in central carbon metabolism, including the glucuronic acid pathway, have been linked to diseases like acute myeloid leukemia. nih.gov
Advanced Enzymology and Structural Biology Studies of Associated Enzymes
A deeper understanding of the enzymes that interact with this compound is a key area for future research. This involves studying their structure and function in detail, which can reveal how they work and how they can be potentially modified.
The primary enzymes involved in the metabolism of this compound and its related compounds are UDP-glucuronosyltransferases (UGTs) and various dehydrogenases and reductases. UGTs are a large family of enzymes that transfer glucuronic acid from UDP-glucuronic acid to various substances, a crucial step in detoxification. frontiersin.orgnih.gov They are membrane-bound proteins primarily located in the endoplasmic reticulum. frontiersin.org Human UGTs are classified into the UGT1 and UGT2 families, which have distinct gene structures but share a common function in glucuronidation. frontiersin.org
Structural studies of UGTs, particularly from plants, have revealed a two-domain structure, with one domain binding the sugar donor (like UDP-glucuronic acid) and the other binding the acceptor molecule. nih.govportlandpress.com A conserved sequence known as the PSPG box is important for binding the UDP-sugar donor. portlandpress.com While the full-length crystal structure of a mammalian UGT has been challenging to determine, the crystal structure of the C-terminal domain of human UGT2B7 has been solved, confirming it belongs to the GT-B fold family of glycosyltransferases. nih.gov Future research will likely focus on obtaining full-length structures to better understand substrate specificity and catalytic mechanisms.
Other key enzymes in the glucuronic acid pathway include D-glucuronolactone dehydrogenase and glucuronolactone (B27817) reductase. D-glucuronolactone dehydrogenase, an NAD-dependent enzyme, converts D-glucuronolactone to D-glucaric acid. bioscientifica.com Glucuronolactone reductase (EC 1.1.1.20), on the other hand, catalyzes the reduction of D-glucurono-3,6-lactone to L-gulono-1,4-lactone, a step in the biosynthesis of ascorbic acid (vitamin C) in animals that can produce it. ontosight.aiwikipedia.orgatamanchemicals.com This enzyme is part of the aldo-keto reductase (AKR) superfamily. uniprot.orguniprot.orgmdpi.comdrugbank.com
Advanced enzymology techniques, such as site-directed mutagenesis, can be used to identify key amino acid residues involved in substrate binding and catalysis. ucl.ac.uk For example, studies on plant UGTs have successfully identified residues that, when mutated, can alter donor sugar recognition. portlandpress.com Combining structural biology with enzyme engineering will be crucial for developing enzymes with novel properties for various applications.
Development of Novel Biosynthetic Pathways and Biocatalytic Applications
A significant future direction for this compound research lies in the development of new ways to produce it and its derivatives using biological systems. This field, known as metabolic engineering, aims to design and create new metabolic pathways in microorganisms for the production of valuable chemicals.
Researchers have successfully engineered synthetic pathways in bacteria like Escherichia coli and yeast like Saccharomyces cerevisiae to produce glucuronic acid and glucaric acid from simple sugars like glucose. nih.govnih.gov These engineered pathways often involve combining genes from different organisms. For instance, a pathway for glucaric acid production in E. coli utilized genes from Saccharomyces cerevisiae (myo-inositol-1-phosphate synthase), mice (myo-inositol oxygenase), and Pseudomonas syringae (uronate dehydrogenase). nih.gov
Further optimization of these pathways is an active area of research. Strategies include:
Enzyme Engineering: Improving the efficiency of key enzymes in the pathway. For example, fusing two enzymes, MIOX4 and Udh, with a peptide linker significantly increased glucaric acid production in yeast. nih.gov
Metabolic Flux Regulation: Modifying the host organism's metabolism to direct more resources towards the production of the desired compound. This can involve downregulating competing pathways or overexpressing enzymes in the target pathway. nih.gov
Systems Metabolic Engineering: A holistic approach that combines pathway construction with host strain engineering to optimize production. This has been used to enhance the production of flavonoid glucuronides in E. coli by strengthening the upstream pathway for UDP-glucuronic acid synthesis. rsc.org
The development of these biosynthetic pathways opens up possibilities for biocatalytic applications. Engineered microorganisms can be used as whole-cell biocatalysts to produce D-glucuronic acid and its derivatives in a more sustainable and environmentally friendly way compared to traditional chemical synthesis. mdpi.com For example, engineered E. coli has been used for the biotransformation of flavonoids into their more soluble and bioactive glucuronide forms. rsc.org
Future research will focus on improving the titers, yields, and productivity of these microbial production systems to make them economically viable for industrial-scale production. This will involve further pathway optimization, the use of different host organisms, and the development of efficient fermentation processes. nih.govmdpi.com
Integration with Systems Biology Approaches for Holistic Understanding of its Biological Roles
To gain a complete picture of the biological roles of this compound, researchers are increasingly turning to systems biology. This approach integrates data from various "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create comprehensive models of biological systems.
Metabolomics has already proven to be a powerful tool for studying the glucuronic acid pathway. Untargeted metabolomics can identify a wide range of metabolites in a biological sample, providing a snapshot of the metabolic state. mdpi.com This has been used to identify D-glucuronic acid as a key biomarker in certain disease states and to understand the metabolic perturbations caused by the expression of UGT enzymes. nih.govresearchgate.netmdpi.com Studies have shown that higher levels of circulating glucuronic acid are associated with shorter lifespans in both humans and mice. aging-us.com
Flux balance analysis (FBA) is a computational method used to predict metabolic fluxes (the rates of metabolic reactions) in a genome-scale metabolic model. d-nb.infonih.govpnas.org FBA can be used to understand how an organism's metabolism will respond to genetic or environmental changes. For example, FBA has been used to analyze the fermentative metabolism of glucuronate in E. coli and to identify essential genes for growth under different conditions. nih.govnih.gov
By integrating these different approaches, researchers can build more accurate and predictive models of cellular metabolism. For example, combining metabolomics data with FBA can help to refine metabolic models and identify key control points in a pathway. plos.org This integrated approach can provide a more holistic understanding of the roles of this compound and the glucuronic acid pathway in health and disease.
Interactive Data Table: Enzymes in this compound Metabolism
| Enzyme | EC Number | Function | Organism Example |
| D-glucuronolactone dehydrogenase | 1.1.1.70 | Converts D-glucuronolactone to D-glucaric acid | Mouse, Rat, Human |
| Glucuronolactone reductase | 1.1.1.20 | Reduces D-glucurono-3,6-lactone to L-gulono-1,4-lactone | Rat, some animals |
| UDP-glucuronosyltransferase (UGT) | 2.4.1.17 | Transfers glucuronic acid to various substrates | Human, Plants |
| Uronate dehydrogenase | 1.1.1.203 | Oxidizes uronic acids to aldaric acids | Pseudomonas syringae |
| myo-inositol-1-phosphate synthase | 5.5.1.4 | Converts glucose-6-phosphate to myo-inositol-1-phosphate | Saccharomyces cerevisiae |
| myo-inositol oxygenase | 1.13.99.1 | Oxidizes myo-inositol to D-glucuronic acid | Mouse |
Q & A
Q. What environmental fate models predict this compound’s persistence in aquatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
